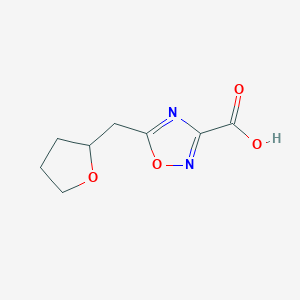

5-((Tetrahydrofuran-2-yl)methyl)-1,2,4-oxadiazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C8H10N2O4 |

|---|---|

Molecular Weight |

198.18 g/mol |

IUPAC Name |

5-(oxolan-2-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid |

InChI |

InChI=1S/C8H10N2O4/c11-8(12)7-9-6(14-10-7)4-5-2-1-3-13-5/h5H,1-4H2,(H,11,12) |

InChI Key |

KNQYPNYFSKQBTB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)CC2=NC(=NO2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Formation of the Tetrahydrofuran-2-ylmethyl Intermediate

- The tetrahydrofuran ring is typically prepared by cyclization of suitable diols or by ring-opening polymerization of tetrahydrofuran itself.

- The tetrahydrofuran-2-ylmethyl substituent can be introduced by alkylation or coupling reactions using protected tetrahydrofuran derivatives.

Construction of the 1,2,4-Oxadiazole Ring

- The oxadiazole ring is commonly synthesized by cyclodehydration of amidoximes derived from nitriles.

- One efficient method involves the in situ generation of amidoximes from nitriles, followed by their reaction with carboxylic acids or their derivatives under dehydrating conditions.

- Cyclization can be catalyzed by bases such as tetrabutylammonium fluoride (TBAF) or promoted by reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

- Reaction temperatures vary from room temperature to reflux (100–120°C), with reaction times ranging from a few hours to overnight.

Coupling and Esterification

- The tetrahydrofuran-2-ylmethyl group is linked to the oxadiazole ring typically at the 5-position via a methyl linker.

- The carboxylic acid at the 3-position is often introduced initially as an ethyl ester (ethyl 5-((tetrahydrofuran-2-yl)methyl)-1,2,4-oxadiazole-3-carboxylate) to facilitate purification and handling.

- Ester hydrolysis under acidic or basic conditions (e.g., reflux with aqueous acid or base) converts the ester to the free carboxylic acid.

Purification and Characterization

- Purification is generally achieved by silica gel column chromatography using gradient elution (e.g., hexane/ethyl acetate mixtures).

- Recrystallization from ethanol/water mixtures improves purity and crystallinity.

- Analytical techniques such as ^1H-NMR, ^13C-NMR, HPLC, and elemental analysis confirm structure and purity.

Representative Synthetic Procedure (Literature-Based)

| Step | Reagents and Conditions | Outcome/Notes |

|---|---|---|

| 1. Amidoxime formation | React nitrile with hydroxylamine hydrochloride in ethanol/water, base (NaOH), room temperature | Amidoxime intermediate generated in situ |

| 2. Coupling with carboxylic acid | Amidoxime + carboxylic acid + EDC + HOAt in DMF, room temp, 24 h | Formation of O-acylamidoxime intermediate |

| 3. Cyclodehydration | Heat with triethylamine at 100°C for 3 h | Cyclization to 1,2,4-oxadiazole ring |

| 4. Ester hydrolysis | Reflux with aqueous acid/base | Conversion of ethyl ester to carboxylic acid |

| 5. Purification | Silica gel chromatography, recrystallization | Pure 5-((tetrahydrofuran-2-yl)methyl)-1,2,4-oxadiazole-3-carboxylic acid |

Industrial and Scale-Up Considerations

- Industrial synthesis optimizes reaction parameters for yield, cost, and environmental impact.

- Continuous flow reactors may be employed for better heat and mass transfer.

- Catalysts and solvents are selected to minimize waste and maximize selectivity.

- Process monitoring by TLC, HPLC, and in-line spectroscopy ensures reproducibility.

Reaction Mechanism Insights

- The key step is the cyclodehydration of O-acylamidoximes to form the 1,2,4-oxadiazole ring.

- Bases like TBAF facilitate deprotonation and dehydration at room temperature, enabling mild reaction conditions.

- The tetrahydrofuran substituent remains stable under these conditions, allowing selective ring formation.

Summary Table of Key Preparation Methods

| Methodology | Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Amidoxime cyclization with carboxylic acid | Amidoxime, carboxylic acid, EDC, HOAt | DMF | RT, then 100°C | 70–90 | One-pot, mild conditions |

| Base-induced cyclodehydration | O-acylamidoxime, TBAF | THF | Room temperature | 65–95 | Mild, efficient, scalable |

| Ester hydrolysis | Acid or base | Water/ethanol | Reflux | >90 | Converts ester to acid |

| Tetrahydrofuran ring formation | Diol cyclization or ring-opening polymerization | Various | Variable | High | Precursor preparation |

Research Findings and Applications

- The compound exhibits promising biological activity, including antitumor effects against lung cancer cell lines.

- Synthetic methods emphasize mild conditions to preserve functional groups and maximize yield.

- The diversity of synthetic routes allows tailoring for specific research or industrial needs.

Chemical Reactions Analysis

Types of Reactions

5-((Tetrahydrofuran-2-yl)methyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The oxadiazole ring can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents on the oxadiazole ring.

Scientific Research Applications

5-((Tetrahydrofuran-2-yl)methyl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

Industry: It may be used in the production of materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-((Tetrahydrofuran-2-yl)methyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 1,2,4-Oxadiazole-3-Carboxylic Acid Derivatives

*Calculated based on structural components.

†Estimated from molecular formula.

Key Observations:

Substituent Diversity : The target compound’s THF-methyl group distinguishes it from aryl-substituted analogs (e.g., bromophenyl , ethoxyphenyl ). The THF moiety, being a saturated oxygen heterocycle, likely improves aqueous solubility compared to aromatic substituents, which may increase logP values (e.g., bromophenyl derivative: logP ~2.5–3.0‡).

Biological Activity : The dichloropyrrole-phenyl derivative highlights the importance of bulky, functionalized substituents in enzyme inhibition. Its micromolar activity against DNA gyrase suggests that steric and electronic interactions are critical, a feature absent in simpler THF- or furan-substituted analogs.

Synthetic Accessibility : Derivatives like 5-(2-ethoxyphenyl) are synthesized via ester hydrolysis with high yields (94% ), a method likely applicable to the target compound.

Functional Implications

Biological Activity

5-((Tetrahydrofuran-2-yl)methyl)-1,2,4-oxadiazole-3-carboxylic acid is a compound that belongs to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including anticancer properties, antimicrobial effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a tetrahydrofuran moiety attached to an oxadiazole ring, which is known for its ability to interact with various biological targets. The molecular formula is , with a molecular weight of 199.19 g/mol.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. In particular, studies have shown that compounds within this class can inhibit the proliferation of various cancer cell lines. For instance:

- A study found that certain oxadiazole derivatives exhibited IC50 values in the micromolar range against multiple cancer types, including colon and breast cancer cells. Specifically, some compounds showed IC50 values around 92.4 µM against a panel of 11 cancer cell lines, suggesting moderate to potent activity .

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. A review highlighted that oxadiazole derivatives possess antibacterial and antifungal activities:

- Antibacterial : Compounds similar to 5-((Tetrahydrofuran-2-yl)methyl)-1,2,4-oxadiazole-3-carboxylic acid have been tested against strains such as Staphylococcus aureus and Escherichia coli, showing effective inhibition at varying concentrations .

- Antifungal : The compound has shown efficacy against fungi like Candida albicans, indicating its potential use in treating fungal infections .

The biological activity of 5-((Tetrahydrofuran-2-yl)methyl)-1,2,4-oxadiazole-3-carboxylic acid is thought to arise from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The oxadiazole ring can modulate the activity of enzymes involved in key metabolic pathways.

- Receptor Interaction : It may bind to receptors that regulate cell proliferation and apoptosis, leading to anticancer effects.

Case Study 1: Anticancer Efficacy

In a study published in Pharmaceuticals, researchers synthesized several oxadiazole derivatives and evaluated their cytotoxicity against human cancer cell lines. The results indicated that modifications on the oxadiazole ring significantly enhanced anticancer activity. Notably, one derivative demonstrated a remarkable ability to induce apoptosis in breast cancer cells through mitochondrial pathway activation .

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of various oxadiazole derivatives against resistant bacterial strains. The results revealed that certain compounds exhibited potent activity against multidrug-resistant Mycobacterium tuberculosis, with minimal cytotoxicity towards human cells .

Summary of Findings

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 5-((Tetrahydrofuran-2-yl)methyl)-1,2,4-oxadiazole-3-carboxylic acid?

The compound is typically synthesized via cyclocondensation reactions. A general approach involves refluxing furan-2-carbohydrazide derivatives with sodium acetate in acetic acid to form the oxadiazole ring, followed by alkylation with tetrahydrofuran-2-ylmethyl groups. Purification often includes recrystallization from DMF/acetic acid mixtures or column chromatography to isolate the product . Key parameters include reaction time (3–5 hours) and stoichiometric ratios of intermediates (e.g., 0.11 mol aldehyde per 0.1 mol amine for cyclization) .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

High-resolution NMR (¹H, ¹³C) is essential for confirming the oxadiazole ring and tetrahydrofuran substituents. Mass spectrometry (HRMS) validates molecular weight, while HPLC (≥95% purity) ensures absence of byproducts. For crystalline forms, X-ray diffraction can resolve stereochemical ambiguities, as demonstrated in related oxadiazole derivatives .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies suggest storage at –20°C in inert atmospheres (argon/nitrogen) to prevent hydrolysis of the oxadiazole ring. Degradation is accelerated by humidity, necessitating desiccants. UV-Vis spectroscopy tracks absorbance shifts (e.g., λmax ~270 nm) as an indicator of decomposition .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Yields improve with catalytic additives (e.g., thionyl chloride for acyl activation) and controlled dropwise addition of reagents in tetrahydrofuran (THF) solvent. Evidence shows that maintaining a 343 K reflux temperature during acylation steps increases efficiency by 15–20% . Post-reaction workup, including filtration and sequential washing (acetic acid → ethanol → diethyl ether), minimizes yield loss .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in antimicrobial or anti-inflammatory assays often arise from impurities or solvent effects. Reproducible bioactivity requires rigorous purity validation (HPLC) and standardized solvent systems (e.g., DMSO for solubility). Dose-response curves with EC50/IC50 values should be statistically validated using ANOVA to account for batch variability .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?

Density Functional Theory (DFT) calculations predict electron density distributions in the oxadiazole ring, identifying sites for functionalization (e.g., fluorination at the tetrahydrofuran methyl group). Molecular docking against target proteins (e.g., cyclooxygenase-2) prioritizes derivatives with optimal binding energies .

Q. What mechanistic insights explain the compound’s enzyme inhibition properties?

Studies on analogous oxadiazoles suggest competitive inhibition via hydrogen bonding between the carboxylic acid group and enzyme active sites (e.g., α-glucosidase). Kinetic assays (Lineweaver-Burk plots) and mutagenesis studies are critical to validate binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.